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Hydrochloride

CAS No.: 76835-09-1

Cat. No.: B163275

Get Quote

Executive Summary
The fluorophenylpiperazines (FPPs) are a class of piperazine derivatives where a fluorine atom

is substituted at the ortho (2-), meta (3-), or para (4-) position of the phenyl ring. These isomers

exhibit distinct pharmacological profiles primarily mediated by their interactions with

serotonergic (5-HT) and dopaminergic receptors.

While 3-FPP and 4-FPP have gained attention as designer drugs ("party pills") due to their

serotonin-mimetic effects, 2-FPP is frequently utilized as a structural scaffold in medicinal

chemistry for developing alpha-adrenergic and serotonergic antagonists. This guide objectively

compares their receptor binding affinities, functional activities, and metabolic profiles to support

experimental design and toxicological assessment.

Chemical Structure & Isomerism
The position of the fluorine atom critically influences the steric and electronic properties of the

molecule, dictating its binding mode within the receptor pocket.
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Figure 1: Structural relationship and primary pharmacological bias of FPP isomers.

Comparative Pharmacological Profile
3-Fluorophenylpiperazine (3-FPP)

Primary Mechanism: Non-selective serotonin receptor agonist.

Profile: Structurally and pharmacologically analogous to 3-TFMPP

(Trifluoromethylphenylpiperazine). The meta-substitution mimics the 3-hydroxyl/indole

structure of serotonin, facilitating binding to 5-HT receptors.

Key Activity:

5-HT2C Receptor: Agonist. Activation here is associated with the anxiety and hypophagia

often seen with piperazine derivatives.

5-HT1A Receptor: Agonist.[1][2] Contributes to anxiolysis and thermoregulation effects.

Application: Often detected in forensic samples as a recreational substance (mimicking

Ecstasy effects when combined with BZP).
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4-Fluorophenylpiperazine (4-FPP)[3]
Primary Mechanism: Potent 5-HT1A agonist and Monoamine Reuptake Inhibitor.

Profile: Originally identified as a metabolite of the drug Niaprazine.[3] The para-substitution

tends to increase selectivity for the 5-HT1A subtype over 5-HT2 subtypes compared to the

meta isomer.

Key Activity:

5-HT1A: High affinity agonist (

in low nanomolar range).[4][5]

SERT/NET: Inhibits serotonin and norepinephrine transporters, increasing synaptic

concentrations.

Toxicology: Higher doses (20-150 mg) are reported to cause migraine-like headaches,

likely due to vasodilation mechanisms involving 5-HT1 receptors.

2-Fluorophenylpiperazine (2-FPP)
Primary Mechanism: Serotonergic/Adrenergic modulator.

Profile: The ortho-substitution introduces steric bulk near the piperazine nitrogen attachment.

This often reduces potency at 5-HT agonist sites (like 5-HT2A) compared to 3-FPP but

retains affinity for 5-HT1A and Alpha-1 Adrenergic receptors.

Application: Primarily used as a building block (intermediate) for complex pharmaceutical

agents (e.g., antipsychotics or antidepressants) rather than a standalone active agent.

Quantitative Data Summary
The following table synthesizes binding affinity (

) and functional data.[6][7] Note that lower

values indicate higher affinity.
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Feature 2-FPP (ortho) 3-FPP (meta) 4-FPP (para)

Primary Target -Adrenergic / 5-HT1A 5-HT2C / 5-HT1A 5-HT1A / SERT

5-HT1A Affinity (

)

Moderate (~50-100

nM)*
High (~20-50 nM) High (< 20 nM)

5-HT2C Affinity Low High (Agonist)
Moderate (Partial

Agonist)

Functional Effect
Antagonist/Partial

Agonist
Non-selective Agonist

Agonist + Reuptake

Inhibitor

Metabolic Role Synthetic Intermediate
Active Drug /

Metabolite

Metabolite

(Niaprazine)

Toxicology Marker Low recreational use
Common in "Party

Pills"

Common in "Party

Pills"

*Values are estimated based on comparative SAR studies of phenylpiperazines (e.g., mCPP,

TFMPP).

Experimental Protocol: Radioligand Binding Assay
To experimentally verify the affinity of these isomers, a competitive radioligand binding assay is

the gold standard. This protocol ensures self-validating results through the use of specific

radioligands and non-specific binding controls.

Objective
Determine the inhibition constant (

) of FPP isomers at the human 5-HT1A receptor.

Materials
Receptor Source: HEK-293 cells stably expressing human 5-HT1A receptors.

Radioligand:
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-8-OH-DPAT (Specific Activity: ~170 Ci/mmol).

Non-specific Binding (NSB) Agent: 10

M Serotonin (5-HT).

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

, pH 7.4.
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Figure 2: Step-by-step workflow for the competitive radioligand binding assay.

Step-by-Step Methodology
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Membrane Preparation: Harvest HEK-293 cells and homogenize in ice-cold assay buffer.

Centrifuge at 20,000 x g for 15 min. Resuspend pellet to a final concentration of 50

g protein/well.

Incubation: In a 96-well plate, prepare:

Total Binding: Membrane + Radioligand (1 nM).

Non-Specific Binding: Membrane + Radioligand + Serotonin (10

M).

Test: Membrane + Radioligand + FPP Isomer (

to

M).

Equilibrium: Incubate for 60 minutes at 25°C to allow equilibrium binding.

Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3%

polyethyleneimine) using a cell harvester. Wash 3x with ice-cold buffer.

Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

Analysis: Plot % Specific Binding vs. Log[Concentration]. Determine

and convert to

using the Cheng-Prusoff equation:

Metabolism & Toxicology
All three isomers undergo extensive hepatic metabolism, primarily catalyzed by Cytochrome

P450 enzymes.

CYP Inhibition: FPP isomers are potent inhibitors of CYP2D6 and CYP1A2. This creates a

high risk of drug-drug interactions (DDIs), particularly when co-administered with other

serotonergic agents (e.g., SSRIs, MDMA), potentially leading to Serotonin Syndrome.
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Metabolic Pathways:

Aromatic Hydroxylation: Occurs on the phenyl ring.

N-Dealkylation: Degradation of the piperazine ring.

Glucuronidation: Phase II conjugation of hydroxylated metabolites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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